2-Methoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate

Description

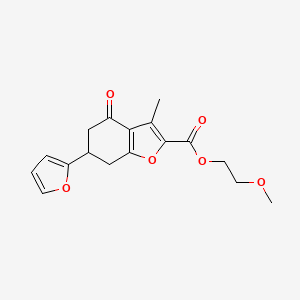

2-Methoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate is a complex organic compound with a unique structure that includes a furan ring, a benzofuran ring, and various functional groups

Properties

Molecular Formula |

C17H18O6 |

|---|---|

Molecular Weight |

318.32 g/mol |

IUPAC Name |

2-methoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C17H18O6/c1-10-15-12(18)8-11(13-4-3-5-21-13)9-14(15)23-16(10)17(19)22-7-6-20-2/h3-5,11H,6-9H2,1-2H3 |

InChI Key |

KKXKXXCLRVTABG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C1C(=O)CC(C2)C3=CC=CO3)C(=O)OCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method involves the use of furan-2-carboxylic acid as a starting material. The synthetic route may include steps such as esterification, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: Reduction reactions can modify the carbonyl group to form alcohols.

Substitution: Functional groups on the benzofuran ring can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2-Methoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Furan-2-carboxylic acid derivatives: Share the furan ring structure and exhibit similar reactivity.

Benzofuran derivatives: Contain the benzofuran ring and have comparable chemical properties.

Methoxyethyl esters: Include the methoxyethyl group and are used in similar synthetic applications.

Uniqueness

This detailed article provides a comprehensive overview of 2-Methoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-Methoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies.

Molecular Formula : C19H22O5

Molecular Weight : 342.37 g/mol

IUPAC Name : 2-Methoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate

CAS Number : Not available in current literature.

Anticancer Activity

Research has indicated that derivatives of benzofuran compounds exhibit significant antiproliferative activities against various cancer cell lines. A study demonstrated that certain structural modifications enhance their effectiveness. For instance, the presence of specific substituents at the 6-position of the benzofuran moiety is crucial for maintaining potent activity against cancer cells. The compound's structure suggests it may inhibit tubulin polymerization, a common mechanism for anticancer agents.

Antimicrobial Activity

The compound has shown promising results in inhibiting pathogens from the ESKAPE panel, which are known for their antibiotic resistance. Modifications to the molecular structure have been linked to enhanced antibacterial properties. In particular, nitrofuran-tagged derivatives have demonstrated significant activity against various bacterial strains.

The mechanisms underlying the biological activity of this compound likely involve:

- Tubulin Inhibition : Disruption of microtubule dynamics leading to cell cycle arrest.

- Histone Deacetylase (HDAC) Inhibition : Potential modulation of gene expression through HDAC inhibition has been observed in related compounds.

- Reactive Oxygen Species (ROS) Production : Some benzofuran derivatives induce oxidative stress in cancer cells.

Case Studies

- In Vitro Studies on Cancer Cell Lines : A comparative analysis was conducted on several derivatives where it was found that modifications at the 6-position significantly affected antiproliferative activity across different cell lines such as HeLa and MDA-MB-231.

- Antimicrobial Testing : The compound was tested against a panel of resistant bacterial strains and showed effective inhibition at low concentrations, indicating its potential as a lead compound for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.